3-[(3-Bromobenzyl)oxy]benzoic acid
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Overview
Description
3-[(3-Bromobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is characterized by the presence of a bromobenzyl group attached to a benzoic acid moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromobenzyl)oxy]benzoic acid typically involves the reaction of 3-bromobenzyl alcohol with 3-hydroxybenzoic acid in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or dichloromethane. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzyl ethers.
Esterification: Products are esters of this compound.
Reduction: The major product is 3-[(3-Bromobenzyl)oxy]benzyl alcohol.
Scientific Research Applications
3-[(3-Bromobenzyl)oxy]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biochemistry: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromobenzyl)oxy]benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromobenzyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromobenzyl)oxy]benzoic acid: Similar structure but with the bromine atom in the para position.
2-[(3-Bromobenzyl)oxy]benzoic acid: Similar structure but with the benzoic acid moiety in the ortho position.
Uniqueness
3-[(3-Bromobenzyl)oxy]benzoic acid is unique due to the specific positioning of the bromine atom and the ether linkage, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCMIELTDWJUDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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